1,3,4-tri-O-benzyl-D-ribitol

Description

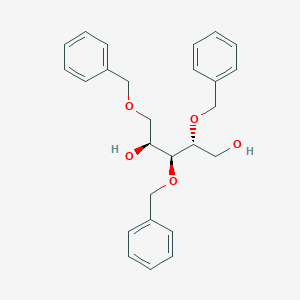

1,3,4-Tri-O-benzyl-D-ribitol (CAS 131897-00-2) is a protected derivative of D-ribitol, a sugar alcohol derived from ribose. This compound features benzyl ether groups at the 1-, 3-, and 4-hydroxyl positions, leaving the 2- and 5-hydroxyls available for further functionalization. Its primary role lies in synthetic organic chemistry, particularly as a building block for carbohydrate-based antiviral drugs and anticancer agents . The benzyl groups enhance solubility in organic solvents and provide steric protection during multi-step syntheses, enabling selective reactions at specific hydroxyl positions. For instance, it has been utilized in glycosylation reactions to construct complex oligosaccharides for vaccine development .

Properties

CAS No. |

131897-00-2 |

|---|---|

Molecular Formula |

C26H30O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol |

InChI |

InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1 |

InChI Key |

NJEJAQAZBITKET-NXCFDTQHSA-N |

SMILES |

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Synonyms |

1,3,4-Tris-O-(phenylmethyl)-D-ribitol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1,3,4-tri-O-benzyl-D-ribitol become evident when compared to its analogs. Below is a detailed analysis:

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol (CAS 111549-97-4)

- Structure : Differs by an allyl ether group at the 5-hydroxyl position.

- Properties :

- Applications : Used in synthesizing fragments of Haemophilus influenzae type B capsular polysaccharides for vaccine research . The allyl group allows selective deprotection under mild conditions (e.g., Pd-catalyzed removal), enabling stepwise synthesis .

- Key Difference : The allyl group introduces orthogonal reactivity, making it superior for sequential modifications compared to 1,3,4-tri-O-benzyl-D-ribitol.

2,3,4-Tri-O-benzyl-D-ribitol

- Structure : Benzyl groups at positions 2, 3, and 4 (vs. 1, 3, 4 in the parent compound).

- Applications: Acts as an acceptor in glycosylation reactions due to its free 1-hydroxyl. For example, it reacts with galactopyranosyl donors to form β-linked disaccharides in carbohydrate synthesis .

- Key Difference : The unprotected 1-hydroxyl enhances nucleophilicity, favoring glycosidic bond formation, whereas 1,3,4-tri-O-benzyl-D-ribitol is better suited for reactions at the 2- or 5-positions.

1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol (CAS Not Specified)

- Structure : Benzoyl esters at 1- and 4-positions, benzyl ethers at 2, 3, and 4.

- Properties :

- Key Difference: Benzoyl groups are more electron-withdrawing than benzyl, reducing solubility in non-polar solvents. This compound is less reactive in nucleophilic substitutions but offers selective deprotection (e.g., basic hydrolysis of benzoyl esters).

1,2,4-Tri-O-benzyl-3,5-O-benzylidene-D-ribitol (Compound 15)

- Structure : Benzyl groups at 1, 2, 4 and a benzylidene acetal at 3,5.

- Applications : The benzylidene acetal provides temporary protection, cleavable under acidic conditions (e.g., aqueous HCl), enabling selective access to the 3- and 5-hydroxyls .

- Key Difference : The cyclic acetal introduces conformational rigidity, influencing stereochemical outcomes in subsequent reactions.

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) |

|---|---|---|---|---|

| 1,3,4-Tri-O-benzyl-D-ribitol | 131897-00-2 | 442.51 (calc.) | Benzyl (1,3,4) | Not reported |

| 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol | 111549-97-4 | 462.58 | Benzyl (2,3,4), Allyl (5) | 592.3 (predicted) |

| 1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol | - | 614.745 | Benzyl (2,3,5), Benzoyl (1,4) | Not reported |

Research Findings and Trends

- Orthogonal Deprotection: Allyl-protected derivatives (e.g., 5-O-allyl-2,3,4-tri-O-benzyl-D-ribitol) are increasingly favored in multi-step syntheses due to compatibility with benzyl group hydrogenolysis .

- Vaccine Development: Derivatives of 1,3,4-tri-O-benzyl-D-ribitol are critical in constructing immunogenic oligosaccharides for Haemophilus influenzae and Streptococcus pneumoniae vaccines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.